

# Application Note: Thermogravimetric Analysis of Calcium Borate Thermal Decomposition

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Compound of Interest		
Compound Name:	Calcium borate	
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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials.[1] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This application note details the use of TGA for studying the thermal decomposition of various **calcium borate** compounds. **Calcium borates**, which exist as a variety of hydrated minerals (e.g., colemanite, ulexite) and synthetic forms, are crucial in industries ranging from ceramics and glass manufacturing to pharmaceuticals. Understanding their thermal decomposition pathways—which typically involve multi-step dehydration, dehydroxylation, and recrystallization—is essential for optimizing industrial processes and for quality control.[2]

Thermal Decomposition Mechanisms of Common Calcium Borates

The thermal decomposition of hydrated **calcium borate**s is a complex process involving the sequential loss of water molecules and hydroxyl groups, followed by structural transformations.

Colemanite (Ca<sub>2</sub>B<sub>6</sub>O<sub>11</sub>·5H<sub>2</sub>O): This mineral typically undergoes a rapid, multi-stage decomposition. It loses its water of crystallization in a significant mass loss event between 350°C and 450°C.[3] This process involves both dehydration and dehydroxylation, leading to an amorphous boron-calcium-oxide intermediate.[4] At higher temperatures (above 650°C),







this amorphous phase recrystallizes to form more stable **calcium borate** compounds like CaB<sub>2</sub>O<sub>3</sub> and 2CaO·B<sub>2</sub>O<sub>3</sub>.[4]

- Ulexite (NaCaB<sub>5</sub>O<sub>6</sub>(OH)<sub>6</sub>·5H<sub>2</sub>O): The decomposition of ulexite starts at a lower temperature, around 70°C, and proceeds in several stages up to approximately 580°C.[5][6] The initial stages (up to ~300°C) correspond to the loss of physically adsorbed and crystalline water (dehydration).[5][7] This is followed by the loss of structural hydroxyl groups (dehydroxylation) at higher temperatures (300-550°C).[5][6] The final stage, occurring around 650-720°C, is an exothermic transition corresponding to the crystallization of the amorphous NaCaB<sub>5</sub>O<sub>9</sub> formed during decomposition.[5]
- Priceite (Ca<sub>2</sub>B<sub>5</sub>O<sub>7</sub>(OH)<sub>5</sub>·H<sub>2</sub>O): Priceite exhibits a three-step dehydration process. As it is heated, it forms intermediate dehydrated phases, such as Ca<sub>2</sub>B<sub>5</sub>O<sub>7</sub>(OH)<sub>5</sub> and Ca<sub>2</sub>B<sub>5</sub>O<sub>8</sub>(OH)<sub>3</sub>.[2] Upon heating to 450°C, it fully converts to an amorphous phase, which then crystallizes into calcium metaborate (CaB<sub>2</sub>O<sub>4</sub>) at approximately 700°C.[2]
- Synthetic **Calcium Borates**: Synthesized **calcium borate** nanoparticles, often prepared via co-precipitation, show a thermal profile dependent on their preparation. Initial precipitates can show a significant mass loss of up to 30% between 126°C and 500°C, attributed to trapped moisture and the decomposition of any organic capping agents used during synthesis.[8] However, once annealed at high temperatures (e.g., >900°C) to form crystalline phases like CaB<sub>2</sub>O<sub>4</sub> or CaB<sub>4</sub>O<sub>7</sub>, the resulting material is thermally stable up to 1100°C.[8][9]

# **Quantitative Data Summary**

The following table summarizes the key thermal events for various **calcium borate** compounds as determined by TGA.



Calcium Borate Type	Formula	Decomposit ion Stage	Temperatur e Range (°C)	Mass Loss (%)	Evolved Species / Process
Colemanite	Ca2B6O11·5H 2O	Dehydration & Dehydroxylati on	350 - 450	~18.5	H₂O
Recrystallizati on	> 650	-	Amorphous to Crystalline		
Ulexite	NaCaB₅O6(O H)6·5H2O	Dehydration	70 - 300	Part of total ~35%	H₂O (crystalline)
Dehydroxylati on	300 - 580	Part of total ~35%	H <sub>2</sub> O (from OH groups)		
Crystallizatio n	658 - 720	-	Amorphous to NaCaB <sub>5</sub> O <sub>9</sub>	_	
Priceite	Ca <sub>2</sub> B <sub>5</sub> O <sub>7</sub> (OH) <sub>5</sub> ·H <sub>2</sub> O	Multi-step Dehydration	200 - 450	-	H₂O
Amorphizatio n	~450	-	Formation of amorphous phase		
Crystallizatio n	~700	-	Crystallizatio n to CaB <sub>2</sub> O <sub>4</sub>	_	
Synthetic Ca- Borate	Precipitate	Moisture/Org anics Removal	126 - 500	~30	H₂O, PVP decompositio n
Annealed (CaB <sub>2</sub> O <sub>4</sub> )	-	Stable up to 1100	Negligible	-	

# **Experimental Protocols**

This section provides a generalized protocol for performing TGA on **calcium borate** samples.



#### 1. Sample Preparation

- Ensure the calcium borate sample is a homogenous powder. If starting from larger crystals
  or aggregates, mill the sample to a fine powder. A particle size of less than 125 μm is
  recommended to ensure uniform heat transfer.[10]
- Accurately weigh between 5 and 10 mg of the powdered sample into a TGA crucible (Alumina, Al<sub>2</sub>O<sub>3</sub>, is recommended).[11] Record the initial mass precisely.

#### 2. Instrument Setup

- Place the sample crucible into the TGA instrument's autosampler or furnace.
- Purge the furnace with an inert gas, typically high-purity nitrogen or argon, at a flow rate of 40-100 mL/min to provide a non-reactive atmosphere.[10][12]
- Equilibrate the furnace at the starting temperature, typically room temperature or slightly above (e.g., 30°C).

#### 3. TGA Method Parameters

- Temperature Program:
  - Initial Temperature: 30°C
  - Heating Rate: 10 K/min or 20 K/min. A slower rate (e.g., 5 K/min) may be used to better resolve overlapping decomposition steps.[11][13]
  - Final Temperature: 1000°C or 1100°C to ensure all decomposition and phase transitions are observed.[8][12]
- Data Acquisition: Collect data points for time, temperature, and sample mass throughout the experiment.

#### 4. Data Analysis

 Plot the sample mass (or mass percent) as a function of temperature to generate the TGA curve.

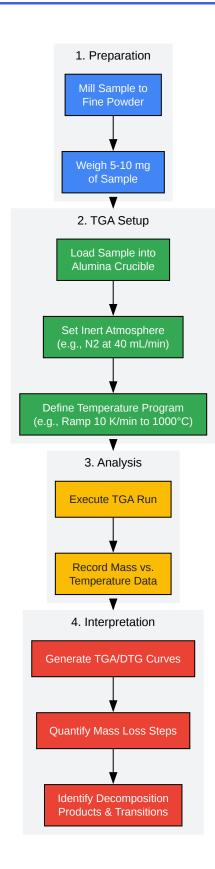


- Plot the first derivative of the mass loss with respect to temperature (DTG curve) to more clearly identify the onset and peak temperatures of decomposition events.
- For each distinct mass loss step on the TGA curve:
  - Determine the onset and end temperatures.
  - Calculate the percentage of mass lost.
  - Relate the mass loss to the stoichiometry of the decomposition reaction (e.g., loss of H<sub>2</sub>O molecules).[14]

## **Visualizations**

The following diagrams illustrate the experimental workflow and a typical decomposition pathway.

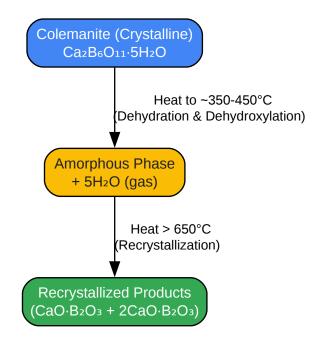




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Caption: General experimental workflow for TGA of calcium borates.





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Caption: Thermal decomposition pathway of Colemanite (Ca<sub>2</sub>B<sub>6</sub>O<sub>11</sub>·5H<sub>2</sub>O).

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